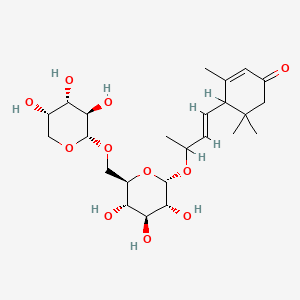

Pneumonanthoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

110064-61-4 |

|---|---|

Molecular Formula |

C24H38O11 |

Molecular Weight |

502.6 g/mol |

IUPAC Name |

3,5,5-trimethyl-4-[(E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |

InChI |

InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+/t12?,14?,15-,16+,17-,18+,19-,20+,21+,22-,23-/m0/s1 |

InChI Key |

FFYPJOJFUJFYAT-GGJJRZQFSA-N |

Isomeric SMILES |

CC1=CC(=O)CC(C1/C=C/C(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |

Origin of Product |

United States |

Apocynaceae E.g., Catharanthus Roseus Madagascar Periwinkle, Rauwolfia Serpentina :in the Apocynaceae Family, Secologanin Plays a Fundamentally Different, Albeit Crucial, Role. Here, It Acts As One of Two Major Building Blocks for the Synthesis of Complex Terpenoid Indole Alkaloids Tias . the Pathway Involves a Pictet Spengler Condensation Between Secologanin and Tryptamine an Amine Derived from the Amino Acid Tryptophan . This Reaction is Catalyzed by Strictosidine Synthase and Yields Strictosidine, the Universal Precursor for More Than 2,000 Different Tias, Including the Pharmacologically Important Anticancer Agents Vinblastine and Vincristine. in These Plants, Secologanin is Rapidly Consumed and Channeled into the Tia Pathway, Meaning Simple Secoiridoids Like Pneumonanthoside Do Not Accumulate.

The comparative biosynthetic fates of secologanin (B1681713) are detailed in the table below.

Table 2: Comparative Fate of Secologanin in Different Plant Families (Note: This interactive table can be sorted by column to compare biosynthetic strategies.)

| Plant Family | Key Precursor Utilized | Key Downstream Enzyme/Process | Characteristic End Product(s) | Biosynthetic Fate of Secologanin |

| Gentianaceae | Secologanin | Reductases, Glycosyltransferases | Pneumonanthoside, Gentiopicroside, Swertiamarin | Modification (reduction/oxidation) and glycosylation to form simple secoiridoid glucosides. |

| Oleaceae | Secologanin, Phenylethanoids (e.g., Hydroxytyrosol) | Esterases, Oxidoreductases | Oleuropein, Ligstroside | Esterification with phenolic compounds to form complex secoiridoid esters. |

| Apocynaceae | Secologanin, Tryptamine (B22526) | Strictosidine (B192452) Synthase | Strictosidine (leading to Vinblastine (B1199706), Ajmalicine, etc.) | Condensation with an indoleamine to serve as the terpenoid moiety of terpenoid indole (B1671886) alkaloids. |

Structural Modification and Structure Activity Relationship Sar Studies of Pneumonanthoside

Strategies for Pneumonanthoside Analogue Synthesis

The generation of a library of structural analogues is a cornerstone of SAR exploration. By systematically modifying different parts of the this compound molecule, researchers can identify key functional groups and structural motifs responsible for its biological activity.

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific reactions, combined with the versatility of traditional chemical synthesis, to create novel compounds that are often difficult to produce through chemical means alone. rsc.orgglycoforum.gr.jpnih.gov This approach is particularly valuable for complex molecules like this compound, which contains multiple sensitive functional groups and stereocenters.

Enzymes such as glycoside hydrolases, glycosyltransferases, lipases, and oxidoreductases can be employed for regioselective and stereoselective modifications. nih.gov For instance, a glycoside-3-oxidase could potentially be used to selectively oxidize the glucose moiety at the C3 position, which could then be chemically reduced to its epimer, yielding a novel glycan structure. rsc.org Similarly, endoglycosidases could be used in their transglycosylation capacity to attach different or more complex oligosaccharides to the this compound aglycone, allowing for an investigation into the role of the sugar moiety in biological activity. glycoforum.gr.jpnih.gov

Table 1: Illustrative Chemoenzymatic Strategies for this compound Analogue Synthesis

| Enzyme Class | Potential Reaction | Target Site on this compound | Potential Analogue Feature | Rationale for SAR Study |

|---|---|---|---|---|

| Oxidoreductase | Regioselective oxidation | Hydroxyl group on glucose | Keto-sugar derivative | Investigate the importance of specific hydroxyl groups for receptor binding. |

| Glycosyltransferase | Addition of monosaccharides | Glucose moiety | Elongated or branched glycan chain | Determine the influence of glycan size and structure on solubility and activity. |

| Lipase | Regioselective acylation | Primary hydroxyl (C6') on glucose | Esterified sugar moiety (e.g., acetate, cinnamate) | Modulate lipophilicity and cell membrane permeability. |

| Endoglycosidase | Transglycosylation | GlcNAc-aglycone linkage (hypothetical) | Attachment of a different oligosaccharide | Explore the impact of entirely different glycan structures on biological function. |

Semisynthesis involves the chemical modification of a natural product scaffold isolated from its source. This strategy is efficient for creating a diverse range of analogues by targeting reactive functional groups within the parent molecule. mdpi.com For secoiridoids, enzymatic catalysis in organic media has proven to be a valuable methodology for obtaining new derivatives. researchgate.net

Key reactive sites on the this compound molecule for semisynthetic modification include the hydroxyl groups on the glucose unit and any reactive sites on the aglycone. Standard organic reactions can be employed:

Acylation/Alkylation: The hydroxyl groups can be esterified or etherified to introduce a variety of functional groups, altering the compound's polarity, lipophilicity, and steric profile. For example, using lipases like Candida antarctica lipase (CAL) has been shown to regioselectively catalyze the acylation of other secoiridoid glucosides. researchgate.net

Glycosidic Bond Modification: Chemical methods can be used to alter or cleave the glycosidic bond, allowing for the synthesis of the aglycone or its coupling to different sugar analogues.

Aglycone Core Modification: Reactions targeting the vinyl ether or ester functionalities within the secoiridoid core can lead to significant structural changes, providing insight into the importance of the core scaffold.

Table 2: Potential Semisynthetic Modifications of this compound for SAR Studies

| Modification Type | Reagents/Conditions | Target Site | Expected Outcome | SAR Question Addressed |

|---|---|---|---|---|

| Esterification | Acid anhydrides, acyl chlorides | Glucose hydroxyls | Increased lipophilicity | Is lipophilicity correlated with activity? |

| Etherification | Alkyl halides, base | Glucose hydroxyls | Modified steric bulk and H-bonding | Are hydroxyl groups essential H-bond donors? |

| Oxidation | Mild oxidizing agents (e.g., PCC) | Primary hydroxyl (C6') | Carboxylic acid at C6' | How does a negative charge affect activity? |

| Hydrogenation | H₂, Pd/C | Alkene functionalities | Saturated aglycone | Is the double bond crucial for the compound's conformation or reactivity? |

Computational Approaches in Structural Design and SAR Elucidation

Computational chemistry provides powerful tools to predict the biological activity of compounds and to understand their interactions with biological targets at a molecular level, thereby guiding the rational design of more potent and selective analogues.

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates physicochemical descriptors of molecules (e.g., lipophilicity, electronic properties, steric parameters) to their activity. researchgate.net

For this compound, a QSAR study would involve:

Data Set Generation: Synthesizing a series of this compound analogues and measuring their biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as LogP (lipophilicity), molar refractivity (MR), molecular weight (MW), and quantum chemical descriptors like HOMO/LUMO energies.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical model that connects the descriptors to the observed biological activity.

Model Validation: Testing the predictive power of the model using internal (cross-validation) and external validation sets.

A robust QSAR model can predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Table 3: Illustrative Data for a Hypothetical QSAR Model of this compound Analogues

| Analogue | Modification | LogP (Calculated) | Molar Refractivity (Calculated) | HOMO Energy (Calculated) | Observed pIC₅₀ |

|---|---|---|---|---|---|

| This compound | Parent | -1.50 | 85.3 | -6.2 eV | 5.0 |

| Analogue 1 | C6'-Acetyl | -1.25 | 90.1 | -6.3 eV | 5.4 |

| Analogue 2 | C6'-Benzoyl | -0.10 | 105.6 | -6.5 eV | 6.1 |

| Analogue 3 | Aglycone (hydrolyzed) | 0.80 | 45.2 | -5.9 eV | 4.2 |

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. acu.edu.in This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its biological target.

While the specific protein targets of this compound may require further elucidation, studies on the structurally similar secoiridoid glycoside swertiamarin have utilized molecular docking to explore its interactions. For example, swertiamarin has been docked against targets like telomerase and human acetylcholinesterase (hAChE), showing favorable binding energies and identifying key amino acid residues involved in hydrogen bonding and other interactions. acu.edu.innih.gov

A similar approach for this compound would involve:

Target Identification: Identifying a putative protein target based on the biological activity of this compound.

Structure Preparation: Obtaining the 3D crystal structure of the target protein (or a homology model) and preparing the 3D structure of the this compound ligand.

Docking Simulation: Using docking software to place the ligand into the active site of the protein and score the different binding poses.

Interaction Analysis: Analyzing the best-scoring pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which can explain the ligand's binding affinity and guide modifications to improve it.

Table 4: Example Molecular Docking Results for Swertiamarin (as an analogue for this compound studies)

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Swertiamarin | Telomerase (5UGW) | -7.5 | LYS973, VAL977, ARG1011 | Hydrogen Bonding acu.edu.in |

| Swertiamarin | Telomerase (3DU6) | -6.8 | ASP697, GLN699 | Hydrogen Bonding acu.edu.in |

| Swertiamarin | hAChE | -6.02 | (Not specified) | Favorable binding nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study molecular geometries, conformational preferences, and electronic properties that are critical for understanding chemical reactivity and biological activity.

For this compound and its analogues, DFT calculations can provide valuable insights:

Conformational Analysis: A molecule's 3D shape is crucial for its interaction with a biological target. DFT can be used to calculate the energies of different possible conformations (rotamers/isomers) to identify the most stable, low-energy structures.

Electronic Properties: DFT can calculate electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Charge Distribution: DFT can map the electrostatic potential to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for intermolecular interactions.

This information can complement SAR and docking studies by explaining why certain structural modifications lead to changes in activity. For example, a modification that stabilizes a more bioactive conformation or alters the electronic properties to favor interaction with a receptor would be predicted to enhance activity.

Despite a comprehensive search for scientific literature, detailed information regarding the structure-activity relationships of the chemical compound this compound and its derivative, Dearabinosyl this compound, is not available.

One study identified Dearabinosyl this compound as (6R,7E,9R)-9-Hydroxy-megastigma-4,7-dien-3-one 9-O-D-glucopyranoside and noted that megastigmane glycosides, as a class, exhibit various biological activities. However, this study did not provide specific data on this compound itself.

Consequently, the creation of a detailed article focusing on the specific structural modifications and structure-activity relationships of this compound and Dearabinosyl this compound, as outlined in the user's request, cannot be fulfilled at this time due to the lack of available scientific data. No data tables or detailed research findings on these specific compounds could be generated.

Biological Activities and Mechanistic Investigations of Pneumonanthoside

Antioxidant Activity Studies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidant compounds can counteract oxidative stress through various mechanisms, including direct scavenging of free radicals and enhancement of endogenous antioxidant defenses.

A common in vitro method to assess the antioxidant potential of a compound is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals nih.govresearchgate.netresearchgate.net.

Table 1: Illustrative Example of DPPH Radical Scavenging Activity This table is a representative example and does not reflect experimental data for Pneumonanthoside.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 15.2 |

| 25 | 35.8 |

| 50 | 52.1 |

| 100 | 78.9 |

| 200 | 91.5 |

In addition to direct radical scavenging, some natural compounds can exert their antioxidant effects by modulating the body's own defense systems. This includes enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) nih.govresearchgate.net. These enzymes play a crucial role in detoxifying harmful reactive oxygen species. For instance, SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, which is then further detoxified by CAT and GPx.

Research into the specific effects of this compound on these endogenous systems is still an emerging area. However, the known anti-inflammatory properties of extracts containing this compound suggest that it might influence cellular pathways that regulate the expression and activity of these protective enzymes. Further investigation is required to elucidate the precise mechanisms by which this compound may bolster the endogenous antioxidant network.

Enzymatic Modulation by this compound and its Derivatives

The ability of natural compounds to inhibit or modulate the activity of specific enzymes is a key area of pharmacological research. Xanthine (B1682287) oxidase (XO) is one such enzyme that has garnered significant attention due to its role in purine (B94841) metabolism and the production of uric acid and superoxide radicals.

Xanthine oxidase is a key enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, inhibitors of XO are used in the treatment of these conditions nih.govfinechem-mirea.runih.gov. Several studies have screened plant extracts for their XO inhibitory potential nih.govsemanticscholar.orgnih.gov.

Enzyme inhibitors can act through various mechanisms, one of which is competitive inhibition. A competitive inhibitor typically resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. The kinetics of competitive inhibition are characterized by an increase in the Michaelis-Menten constant (Km), while the maximum velocity (Vmax) remains unchanged mdpi.comnih.gov.

While direct studies on the XO inhibition kinetics of this compound are lacking, research on other natural compounds has demonstrated this mechanism of action mdpi.com. To determine if a compound acts as a competitive inhibitor, kinetic studies are performed by measuring the rate of the enzyme-catalyzed reaction at different substrate concentrations in the presence and absence of the inhibitor. The data is often visualized using a Lineweaver-Burk plot.

Table 2: Illustrative Kinetic Parameters for a Competitive XO Inhibitor This table is a representative example and does not reflect experimental data for this compound.

| Inhibitor Concentration | Apparent Km (µM) | Vmax (µmol/min) |

|---|---|---|

| 0 µM (Control) | 5.0 | 0.1 |

| 10 µM | 10.0 | 0.1 |

| 20 µM | 15.0 | 0.1 |

The inhibitory activity of a compound against an enzyme like xanthine oxidase is often closely related to its chemical structure. For many classes of natural compounds, such as flavonoids and xanthones, specific structural features have been identified as being important for XO inhibition. These can include the presence and position of hydroxyl groups, the planarity of the molecule, and the nature of any glycosidic linkages nih.gov. For instance, certain hydroxylation patterns on the aromatic rings of flavonoids have been shown to enhance their binding to the active site of XO.

Other Enzyme Interactions (e.g., α-amylase, α-glycosidase for gentian extracts)

One of the therapeutic strategies for managing type 2 diabetes involves reducing postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov Natural inhibitors for these enzymes are of significant interest. Plant extracts from the Gentiana genus, where this compound is found, have been identified as promising enzyme inhibitors. nih.govbohrium.com

α-Amylase and α-Glucosidase Inhibition: These enzymes are critical for the digestion of complex carbohydrates into absorbable monosaccharides. nih.gov α-amylase, found in saliva and the pancreas, begins the process by breaking down starch into smaller oligosaccharides. α-glucosidase, located in the small intestine, completes this process by hydrolyzing oligosaccharides into glucose. nih.gov Inhibition of these enzymes can delay glucose absorption and consequently lower postprandial blood glucose levels.

While specific IC50 values for this compound are not available, studies on related plant families and genera indicate potential activity. For instance, Gentiana Olivier has been noted for its promising effects as an enzyme inhibitor in the context of diabetes management. nih.govbohrium.comnih.gov Although detailed quantitative data for Gentiana lutea or Gentiana asclepiadea extracts against these specific enzymes were not prominent in the reviewed literature, the broader evidence suggests that plant extracts from this genus are active. For example, extracts from Gentiana lutea have demonstrated the ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications, with IC50 values for various extracts ranging from 79–260 μg/mL. nih.govresearchgate.net This points to the potential of Gentiana constituents to modulate key enzymes involved in metabolic pathways.

| Plant/Extract | Enzyme | IC50 Value (µg/mL) | Reference Compound (IC50) |

|---|---|---|---|

| Bersama abyssinica (Crude Extract) | α-Amylase | 6.57 | Acarbose (2.26 µg/mL) |

| Quinoa Negra Collana | α-Amylase | 7.99 | - |

| Quinoa Negra Collana | α-Glucosidase | 8.07 | - |

| Canarium tramdenum (Butanol Extract) | α-Glucosidase | 18.93 | Acarbose (145.35 µg/mL) |

| Pterocarpus erinaceus (Extract) | α-Amylase | 40.5 | Acarbose (26.4 µg/mL) |

Cellular and Molecular Mechanistic Explorations

The potential mechanisms of action for this compound can be inferred from studies on related lignans (B1203133), which have been shown to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Investigation of Cellular Signaling Pathways Potentially Modulated by this compound and Related Compounds

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases. Several lignans have been shown to exert their biological effects by modulating the PI3K/AKT pathway.

For example, diepoxylignans isolated from Eucommia ulmoides leaves have demonstrated neuroprotective effects by activating the PI3K/AKT pathway. This activation is part of a larger cascade involving GSK-3β and Nrf2, ultimately enhancing the expression of antioxidant enzymes. Similarly, lignans from Patrinia scabiosaefolia have been found to improve insulin (B600854) resistance by activating the PI3K/AKT signaling pathway, which in turn promotes the expression and translocation of glucose transporter 4 (GLUT4). Other lignans, such as Schisandrin B, have shown cardioprotective effects by activating this pathway, leading to a reduction in apoptosis in cardiac cells. The lignan Nortrachelogenin has been identified as an effective inhibitor of Akt signaling, sensitizing prostate cancer cells to apoptosis.

Chronic inflammation is a key factor in many diseases, and the Nuclear Factor-kappa B (NF-κB) and NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome pathways are central regulators of the inflammatory response. Lignans have been extensively studied for their ability to modulate these pathways.

NF-κB Pathway: NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines. Many lignans, including syringaresinol and fargesin, exert anti-inflammatory effects by targeting and inhibiting the NF-κB pathway. This inhibition prevents the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. The synthetic lignan secoisolariciresinol diglucoside (LGM2605) has been shown to prevent asbestos-induced activation of the NLRP3 inflammasome in macrophages. It achieves this by reducing NLRP3 expression, subsequent cytokine release, and NF-κB activation. Similarly, the lignan arctiin has been found to suppress the activation of the NLRP3 inflammasome by downregulating the expression of the P2X₇R receptor, which in turn decreases the cleavage of caspase-1 and the maturation of IL-1β.

| Lignan | Pathway Modulated | Observed Effect | Disease/Model |

|---|---|---|---|

| Secoisolariciresinol Diglucoside (LGM2605) | NF-κB & NLRP3 Inflammasome | Reduced NLRP3 expression, cytokine release, and NF-κB activation. | Asbestos-induced inflammation in murine macrophages |

| Arctiin | NF-κB & NLRP3 Inflammasome | Suppressed activation by downregulating P2X₇R and TLR4/NF-κB signaling. | Neuroinflammatory conditions |

| Syringaresinol | NF-κB | Inhibited pyroptosis and suppressed the NF-κB pathway. | In vitro/in vivo models of tissue protection |

| Fargesin | NF-κB | Reduced inflammation via inhibition of the TLR4/NF-κB pathway. | Atherosclerosis models |

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a wide array of cytoprotective genes that defend against oxidative stress. Lignans have been identified as potent activators of this protective pathway.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-containing genes. Diepoxylignans have demonstrated neuroprotective effects through the activation of the PI3K/Akt/GSK-3β/Nrf2 signaling pathway, leading to increased protein expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The lignan magnolin has also been shown to protect liver and kidney tissues from cytotoxicity by activating the Nrf2/HO-1 signaling pathway.

Gene Expression and Protein Regulation Studies

Beyond modulating signaling pathways, lignans can directly influence the expression of specific genes and the regulation of key proteins involved in various cellular functions, including inflammation, cell cycle, and apoptosis.

Gene Expression: Studies on the lignan arctigenin have shown that it can significantly inhibit the gene expression of the T-cell cytokines Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). researchgate.net In cancer models, arctigenin has been found to suppress the mRNA expression of metastatic factors, including matrix metalloproteinase-9 (MMP-9), MMP-3, and cyclooxygenase-2 (COX-2). sciopen.com Another lignan, honokiol, has been observed to down-regulate the gene expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. bohrium.com

Protein Regulation: Lignans can also regulate cellular function at the post-transcriptional level by affecting protein levels and activity. Honokiol, for instance, rapidly down-regulates the protein levels of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic protein, by promoting its degradation through the ubiquitin/proteasome system. researchgate.net It also decreases the phosphorylation of key proteins in the mTOR pathway, such as pS6K and 4EBP1, thereby inhibiting its activity. nih.gov Furthermore, honokiol and its analogue magnolol have been shown to reduce the protein expression of Breast Cancer Resistance Protein (BCRP). researchgate.net Arctigenin has been reported to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, and it also reduces the expression of the cell cycle protein cyclin D1. phcogj.com

| Lignan | Target Gene/Protein | Effect | Cellular Process Affected |

|---|---|---|---|

| Arctigenin | IL-2, IFN-γ (Gene) | Inhibition of expression | T-cell mediated immunity |

| Arctigenin | MMP-9, MMP-3, COX-2 (Gene) | Suppression of expression | Cancer cell metastasis |

| Arctigenin | Bax (Protein) | Upregulation of expression | Apoptosis |

| Arctigenin | Bcl-2, Cyclin D1 (Protein) | Downregulation of expression | Apoptosis, Cell Cycle |

| Honokiol | P-glycoprotein (Gene) | Downregulation of expression | Multidrug resistance |

| Honokiol | c-FLIP (Protein) | Downregulation via proteasomal degradation | Apoptosis |

| Honokiol | pS6K, 4EBP1 (Protein) | Decreased phosphorylation | mTOR signaling, Protein synthesis |

Analytical and Characterization Methods in Pneumonanthoside Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components within a mixture. chromatographytoday.comrroij.com Its applications in pneumonanthoside research are multifaceted, ranging from large-scale purification for structural studies to precise quantitative measurements in complex biological matrices. chromatographytoday.comnews-medical.net The basic principle of HPLC involves the separation of compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system at high pressure. rroij.com

Preparative HPLC is a powerful method used to isolate and purify significant quantities of a target compound from a sample mixture. teledynelabs.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. shimadzu.com In the context of this compound research, preparative HPLC is essential for obtaining the pure compound from crude extracts of plant sources, such as Gentiana pneumonanthe. acs.org The isolation of pure this compound is a critical prerequisite for comprehensive structural elucidation using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and for conducting further biological activity studies. lcms.cz

The process typically begins with the development of an analytical-scale separation method, which is then scaled up to a preparative scale. lcms.cz This involves optimizing parameters such as the mobile phase composition, column chemistry, and sample loading to maximize throughput and purity. shimadzu.com Fraction collectors are used to gather the eluent containing the purified compound as it exits the column. shimadzu.com

Table 1: Illustrative Parameters for Preparative HPLC Purification of this compound

| Parameter | Specification | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 21.2 mm, 5 µm) | Separation based on hydrophobicity; accommodates large sample volumes. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarities for effective separation. |

| Flow Rate | 15-25 mL/min | Allows for efficient separation and collection on a larger scale. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Monitors the column effluent for the presence of the target compound. |

| Injection Volume | 1-5 mL of concentrated extract | Introduces a significant amount of the crude sample for purification. |

| Sample Prep | Crude extract from Gentiana pneumonanthe | The starting material from which this compound is to be isolated. |

Analytical HPLC is employed for the identification and precise quantification of this compound in various samples. nih.gov Unlike preparative HPLC, the goal is not isolation but measurement. teledynelabs.com This method uses smaller columns and lower flow rates to achieve high resolution and sensitivity. rroij.com It is a reliable and precise way to determine the purity of a substance or its concentration in a mixture. chromatographytoday.com

In quantitative analysis, a calibration curve is typically constructed using certified reference standards of this compound at known concentrations. The peak area of the compound in an unknown sample is then compared to this curve to determine its exact concentration. The method's validation according to International Council for Harmonisation (ICH) guidelines ensures its accuracy, precision, and reliability, with parameters like linearity (r² ≥ 0.999), limit of detection, and recovery being rigorously assessed. nih.govnih.gov This is crucial for quality control of herbal formulations and for studies investigating the compound's distribution in plant tissues.

Table 2: Typical Validation Parameters for Analytical HPLC Quantification

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (r²) | ≥ 0.998 | Measures how well the calibration curve fits the data points. nih.gov |

| Precision (%RSD) | < 2% | Assesses the closeness of repeated measurements. nih.gov |

| Accuracy (% Recovery) | 95-105% | Determines the closeness of the measured value to the true value. nih.gov |

| Limit of Detection (LOD) | ng/mL to µg/mL range | The lowest amount of analyte that can be detected. nih.gov |

| Limit of Quantification (LOQ) | ng/mL to µg/mL range | The lowest amount of analyte that can be quantitatively determined. |

To achieve comprehensive metabolite profiling of plant extracts containing this compound, HPLC is often coupled with advanced detectors. mdpi.com The combination of a Diode Array Detector (DAD) and an Electrospray Ionization Triple Quadrupole Mass Spectrometer (ESI-QQQ-MS) provides a powerful analytical platform. nih.gov

HPLC-DAD: The HPLC separates the complex mixture of metabolites. mdpi.com The DAD detector provides ultraviolet (UV) spectra for each separated peak, which offers preliminary structural information based on the chromophores present in the molecule. nih.gov

ESI-QQQ-MS: The eluent from the HPLC is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which ionizes the molecules. The triple quadrupole (QQQ) mass analyzer then allows for highly selective and sensitive detection. nih.gov It can be operated in multiple reaction monitoring (MRM) mode, which provides exceptional sensitivity for quantitative analysis by monitoring a specific precursor-to-product ion transition for each target analyte. mdpi.com This hyphenated technique enables the tentative identification of dozens of compounds, including iridoids, flavonoids, and phenolic acids, in a single analytical run based on their retention times, UV spectra, and mass fragmentation data. researchgate.netnih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry has emerged as an essential tool for the structural characterization and analysis of complex biological molecules. chemrxiv.orgworktribe.com In this compound research, advanced MS techniques provide unparalleled sensitivity and specificity, enabling detailed molecular analysis.

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Q Exactive Orbitrap mass spectrometer represents a state-of-the-art platform for untargeted metabolomics. mdpi.com UPLC systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly higher resolution, speed, and sensitivity. mdpi.com

The Q Exactive instrument combines a quadrupole mass filter with a high-resolution, accurate-mass (HR/AM) Orbitrap analyzer. thermofisher.com This hybrid system allows for the selection of a specific precursor ion in the quadrupole, its fragmentation, and subsequent high-resolution analysis of the fragment ions in the Orbitrap. nih.gov The high resolving power (up to 140,000) and mass accuracy (<5 ppm) of the Orbitrap enable the confident determination of elemental compositions for this compound and its related metabolites, facilitating their identification in complex plant extracts. nih.govnih.gov This approach is ideal for discovering novel or unexpected compounds and for comprehensively mapping the metabolic profile of a biological sample. nih.gov

Table 3: Comparison of HPLC and UPLC for Metabolite Profiling

| Feature | Conventional HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., 5-15 min) |

| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

| Sensitivity | Good | Higher |

Mass spectrometry is a powerful tool for distinguishing between isomers—molecules that have the same chemical formula but different structural arrangements. nih.gov By using tandem mass spectrometry (MS/MS), precursor ions of a specific mass-to-charge ratio (m/z) are isolated, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. wvu.edu The pattern of fragmentation is highly dependent on the molecule's structure.

Isomers of this compound, which may differ in the stereochemistry or the position of acyl groups, will often produce distinct fragmentation patterns. nih.gov By carefully analyzing these MS/MS spectra, researchers can propose fragmentation pathways. researchgate.net For example, the loss of the glucose moiety or specific side chains will produce characteristic neutral losses and product ions. Comparing the fragmentation spectra of unknown isomers to that of an authenticated this compound standard allows for their unambiguous identification. mdpi.com This detailed structural analysis is crucial for understanding the biosynthesis and chemical diversity of such natural products. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of novel natural products like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can determine the precise connectivity and stereochemistry of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For a glycoside like this compound, distinct regions of the spectrum would correspond to the protons of the aglycone (the norisoprenoid part) and the sugar moieties (glucose and arabinose). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature (e.g., carbonyls, alkenes, oxygenated carbons).

2D NMR Experiments: To assemble the molecular puzzle, various 2D NMR techniques are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton spin systems within the aglycone and sugar rings.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This correlates directly bonded proton and carbon atoms, enabling the assignment of a specific carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, for instance, linking the aglycone to the sugar units and establishing the glycosylation positions.

Data for dearabinosyl-pneumonanthoside, adapted from Mpondo Mpondo, E., et al. (1989), Planta Med. thieme-connect.com. Assignments are illustrative of the methodology.

NMR can also be used to study the dynamics and conformation of molecules in solution, although such studies have not been specifically reported for this compound.

Spectrophotometric Assays for Biological Activity Evaluation (e.g., DPPH, enzyme inhibition)

Spectrophotometric assays are fundamental in the preliminary screening of natural products for biological activities due to their simplicity, speed, and cost-effectiveness. These methods rely on measuring the change in absorbance of a solution when a chromophore is produced, consumed, or altered by a chemical reaction.

DPPH Radical Scavenging Assay: This is one of the most common assays for evaluating the antioxidant or radical-scavenging potential of a compound. The principle is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. DPPH has a deep violet color in solution and a characteristic strong absorption maximum at approximately 517 nm. nih.gov When an antioxidant molecule donates a hydrogen atom or an electron to DPPH, it is converted to its reduced form (DPPH-H), which is a pale yellow color, causing the absorbance at 517 nm to decrease. nih.gov The degree of discoloration indicates the scavenging potential of the compound. The activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

While secoiridoid glucosides as a class are known to possess antioxidant properties, specific IC50 values for pure this compound in the DPPH assay are not available in the reviewed scientific literature.

Enzyme Inhibition Assays: Many diseases are linked to the overactivity of specific enzymes. Therefore, finding inhibitors for these enzymes is a key strategy in drug discovery. Spectrophotometry is widely used to screen for enzyme inhibitors. The general principle involves an enzyme-catalyzed reaction that results in a colored product. By adding a potential inhibitor to the reaction mixture, its ability to slow down or stop the reaction can be quantified by measuring the decrease in the rate of color formation.

A common target for natural products is α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. In the α-glucosidase inhibition assay, the enzyme cleaves a synthetic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. A reduction in the rate of yellow color development indicates inhibition. The potency of an inhibitor is expressed as its IC50 value.

No specific enzyme inhibition data for isolated this compound has been reported in the searched scientific literature. Research in this area has primarily focused on crude plant extracts rather than individual components.

Future Directions and Research Perspectives for Pneumonanthoside

Elucidation of Novel Biological Activities and Molecular Targets

Initial studies have indicated that pneumonanthoside possesses antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai However, the full spectrum of its bioactivity remains largely unexplored. Future research should aim to systematically screen this compound against a wider array of biological targets to uncover novel therapeutic potentials. Investigating its effects on other pathways, such as those involved in neurodegenerative diseases, metabolic syndromes, or immunomodulation, could reveal new applications.

A critical aspect of this research will be the transition from observing a general biological effect to identifying specific molecular targets. For instance, while its anti-inflammatory potential is noted, the precise enzymes, receptors, or signaling proteins that this compound interacts with are yet to be determined. ontosight.ai Uncovering these molecular targets is essential for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Techniques such as affinity chromatography, proteomics, and molecular docking studies will be instrumental in identifying these direct protein interactions.

Comprehensive Omics-Based Investigations (e.g., Metabolomics, Proteomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the role and function of this compound.

Metabolomics: This can be employed to study the metabolic profile of Gentiana species under different environmental conditions or developmental stages to understand the biosynthesis of this compound and related secoiridoids. nih.gov Such studies can elucidate the metabolic pathways and regulatory networks involved in its production, potentially enabling metabolic engineering to enhance its yield in plant cultures. Metabolomic profiling is a valuable tool for identifying qualitative changes in major metabolites based on plant species or genotype. researchgate.net

Proteomics: Proteomics is a key technology for identifying the entire protein complement in a biological system. nih.gov In the context of this compound research, proteomics can be used to analyze changes in the proteome of cells or tissues upon treatment with the compound. This can reveal the cellular pathways and biological processes that are modulated by this compound, offering insights into its mechanism of action. frontiersin.org For example, quantitative proteomics could identify differentially expressed proteins related to inflammation or oxidative stress in response to this compound, thereby pinpointing its functional impact within the cell. nih.gov

Advanced Synthetic Strategies for Complex Analogues and Derivatives

The chemical synthesis of complex natural products like this compound, a glycoside with multiple stereocenters, presents a significant challenge. While total synthesis may be complex, semi-synthetic approaches starting from more abundant natural secoiridoids could be a viable strategy. researchgate.net Future research should focus on developing advanced, efficient, and stereocontrolled synthetic methodologies.

Key areas of focus include:

Divergent Synthesis: Creating a versatile intermediate that can be readily modified to produce a wide range of analogues. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR).

Chemo-enzymatic Synthesis: Utilizing enzymes for specific steps, such as glycosylation, can overcome challenges in traditional chemical synthesis, offering high selectivity and milder reaction conditions.

Catalytic Methods: Developing novel catalysts, such as solid acid catalysts, can enable efficient and scalable one-step transformations of secoiridoid glucosides. nih.gov

The generation of a library of this compound analogues is crucial for optimizing its biological activity, improving its pharmacokinetic properties, and reducing potential toxicity. nih.gov

Role of this compound in Chemotaxonomic Studies and Plant Phylogeny

Secondary metabolites, including secoiridoids, are valuable tools in chemotaxonomy, the classification of plants based on their chemical constituents. diva-portal.org Secoiridoids and iridoids are considered key chemotaxonomic markers for the Gentianaceae family. researchgate.netresearchgate.net

The presence and distribution of this compound and its structural relatives within the Gentiana genus and across the wider Gentianaceae family can provide important insights into phylogenetic relationships. u-szeged.huresearchgate.net For instance, identifying specific secoiridoids like olivierigenin or olivierosides A and B has been suggested as a way to create chemical fingerprints for particular species like Gentiana olivieri. u-szeged.hu Similarly, this compound has been identified in Gentiana pneumonanthe and Pedicularis species. mdpi.comacs.org

Future studies should involve:

Broad Phytochemical Screening: Systematically analyzing a wide range of Gentiana species and related genera for the presence and concentration of this compound.

Correlation with Molecular Data: Combining chemotaxonomic data with genetic data (e.g., DNA sequencing) to build more robust phylogenetic trees and understand the evolutionary history of the Gentianaceae family. researchgate.net

Integration of Computational Chemistry and Experimental Design for Novel Compound Discovery

The integration of computational methods with experimental research can significantly accelerate the discovery and development of novel compounds based on the this compound scaffold.

Computational Modeling: Molecular docking and virtual screening can be used to predict the binding affinity of this compound and its virtual analogues against various protein targets. nih.gov This in silico approach can help prioritize which derivatives to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of new analogues based on their chemical structure.

Strategic Experimental Design: A clear hypothesis and well-structured experimental plan are fundamental to generating meaningful and reproducible data. alitheagenomics.comresponsibleresearch.co.uk Computational predictions should inform the design of in vitro and in vivo experiments. This integrated workflow, where computational insights guide experimental work and experimental results refine computational models, creates a powerful feedback loop for the efficient discovery of new lead compounds for various therapeutic applications.

Q & A

Q. Table 1: Critical Parameters for Isolation

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvent System | Methanol:Water (70:30 v/v) | |

| Chromatography | Reverse-phase HPLC with UV detection | |

| Spectroscopic ID | ¹H NMR (δ 4.8–5.2 ppm for glycosidic H) |

Basic: How can researchers validate the structural elucidation of this compound?

Methodological Answer:

Combine spectroscopic and computational approaches:

- Spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton and carbon signals, focusing on glycosidic linkages and aglycone moieties .

- Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated spectra to confirm bond vibrations .

- Crystallography : If crystalline, perform X-ray diffraction to resolve 3D conformation .

Advanced: What experimental design considerations address contradictions in this compound’s reported bioactivity?

Methodological Answer:

Contradictions often arise from variability in assay conditions or model systems. Mitigate via:

- Standardized Assays : Replicate studies using identical cell lines (e.g., A549 for cytotoxicity) and positive controls .

- Dose-Response Curves : Include multiple concentrations (e.g., 1–100 μM) to assess linearity and threshold effects .

- Meta-Analysis : Systematically compare published data using PRISMA guidelines to identify confounding variables (e.g., solvent type, exposure time) .

Q. Example Workflow :

Literature review to catalog bioactivity discrepancies .

Re-evaluate key assays under controlled conditions .

Statistically analyze variance (ANOVA) to isolate significant factors .

Advanced: How should researchers optimize synthetic pathways for this compound derivatives?

Methodological Answer:

Focus on stereochemical control and scalability:

- Glycosylation Strategies : Use trichloroacetimidate donors for regioselective glycosidic bond formation .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) to enhance yield while minimizing byproducts .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO₂ .

Q. Table 2: Key Optimization Metrics

| Metric | Target | Reference |

|---|---|---|

| Yield | >70% (HPLC purity ≥95%) | |

| Stereoselectivity | ≥90% α-configuration | |

| Environmental Impact | E-factor <10 |

Advanced: What statistical approaches resolve data variability in pharmacokinetic studies of this compound?

Methodological Answer:

- Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and t½ using Phoenix WinNonlin®, ensuring alignment with FDA guidelines .

- Population Pharmacokinetics (PopPK) : Apply nonlinear mixed-effects modeling (NONMEM®) to account for inter-subject variability .

- Ethical Reporting : Disclose confidence intervals (95% CI) and effect sizes rather than relying solely on p-values .

Basic: What in vitro/in vivo models are appropriate for assessing this compound’s anti-inflammatory activity?

Methodological Answer:

- In Vitro : Use LPS-stimulated RAW264.7 macrophages; measure TNF-α/IL-6 via ELISA .

- In Vivo : Employ murine collagen-induced arthritis models; assess paw swelling and histopathology .

- Dosage : Include vehicle controls and reference drugs (e.g., dexamethasone) for comparative analysis .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with modified glycosyl groups or aglycone substituents .

- Molecular Docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina® to prioritize high-affinity candidates .

- Validation : Corrogate in silico predictions with SPR (surface plasmon resonance) binding assays .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Develop a validated method with LOQ ≤10 ng/mL and linearity (r² >0.99) .

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for plasma/urine .

- Matrix Effects : Assess ion suppression/enhancement via post-column infusion .

Advanced: How do researchers address this compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation : Expose to pH 1–13, heat (40–80°C), and light to identify degradation pathways .

- Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., ascorbic acid) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Advanced: What interdisciplinary strategies enhance this compound’s translational potential?

Methodological Answer:

- Omics Integration : Perform transcriptomics (RNA-seq) to identify gene networks modulated by this compound .

- Pharmacometabolomics : Correlate plasma metabolite profiles with efficacy in preclinical models .

- Ethical Frameworks : Adopt FAIR data principles to ensure reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.